The Gem-Dimethyl Effect in Heterocycles: A Technical Deep Dive into 6,6-Dimethylmorpholin-3-one
The Gem-Dimethyl Effect in Heterocycles: A Technical Deep Dive into 6,6-Dimethylmorpholin-3-one
Executive Summary: The Metabolic Fortress
In the landscape of modern medicinal chemistry, 6,6-dimethylmorpholin-3-one (CAS: 66081-37-6) represents more than a simple intermediate; it is a textbook example of the Thorpe-Ingold effect applied to drug design. While morpholine scaffolds are ubiquitous in kinase inhibitors (e.g., PI3K/mTOR pathways), they suffer from oxidative metabolism at the carbon alpha to the ether oxygen.[1]
The 6,6-dimethyl substitution pattern serves two critical functions:
-
Conformational Locking: It restricts the flexibility of the ring, reducing the entropic penalty of binding to protein targets.
-
Metabolic Blockade: It sterically and electronically hinders Cytochrome P450-mediated oxidation at the most vulnerable site of the morpholine ring.
This guide provides a rigorous technical analysis of the synthesis, characterization, and application of this privileged scaffold.[1]
Structural & Physicochemical Profile
The Thorpe-Ingold Effect (Gem-Dimethyl Effect)
The synthesis and stability of 6,6-dimethylmorpholin-3-one are governed by the Thorpe-Ingold effect. The introduction of two methyl groups on the carbon adjacent to the oxygen atom compresses the internal bond angle (
-
Standard Morpholine:
(Relaxed)[1] -
6,6-Dimethyl Variant: The bulky methyl groups repel each other, forcing the internal ring angle to decrease (<109.5^\circ).[1] This brings the reactive chain ends (the amine and the alkyl halide precursor) closer together, accelerating the rate of cyclization by orders of magnitude compared to the unsubstituted analog.
Physicochemical Data Table
The following data highlights the lipophilicity shift induced by the dimethyl group, crucial for Blood-Brain Barrier (BBB) penetration in CNS drugs.
| Property | Morpholin-3-one | 6,6-Dimethylmorpholin-3-one | Impact |
| Formula | C | C | Increased MW (+28 Da) |
| MW | 101.10 g/mol | 129.16 g/mol | Negligible steric penalty |
| LogP (Calc) | -1.2 | -0.3 to 0.1 | Improved membrane permeability |
| H-Bond Donors | 1 (NH) | 1 (NH) | Maintained H-bond capability |
| Metabolic Liability | High (C-2/C-6 oxidation) | Low (C-6 blocked) | Extended Half-life ( |
Strategic Synthesis: The Amino-Alcohol Route
The most robust route to 6,6-dimethylmorpholin-3-one utilizes 2-amino-2-methylpropan-1-ol as the chiral-pool-equivalent starting material. This pathway avoids complex organometallics, relying instead on classical alkylation-cyclization mechanics.[1]
Synthesis Workflow Diagram
The following diagram outlines the "One-Pot, Two-Step" industrial logic for synthesizing the core scaffold.
Caption: Step-wise synthesis showing the acylation of the amino alcohol followed by base-mediated cyclization.
Detailed Experimental Protocol (Self-Validating)
Objective: Synthesis of 6,6-dimethylmorpholin-3-one (10g scale).
Reagents:
-
Chloroacetyl chloride (1.1 eq)[1]
-
Triethylamine (TEA) (1.2 eq) - Base 1 (Acylation)[1]
-
Potassium tert-butoxide (KOtBu) (2.5 eq) - Base 2 (Cyclization)[1]
-
THF (Anhydrous)[1]
Step-by-Step Methodology:
-
Acylation (Kinetic Control):
-
Dissolve 2-amino-2-methyl-1-propanol (8.9 g, 100 mmol) and TEA (16.7 mL) in anhydrous THF (100 mL) under N
. -
Cool to 0°C (Ice bath). Critical: Low temp prevents O-acylation.[1]
-
Add chloroacetyl chloride (12.4 g, 110 mmol) dropwise over 30 mins. The exotherm must be controlled to keep T < 5°C.
-
Validation Point: TLC (50% EtOAc/Hex) should show consumption of amine (ninhydrin stain) and appearance of the amide intermediate (UV active).[1]
-
-
Cyclization (Thermodynamic Control):
-
Once acylation is complete (approx.[1] 1h), add solid KOtBu (28.0 g, 250 mmol) in portions to the reaction mixture at 0°C.
-
Allow to warm to room temperature (RT) and stir for 4-6 hours. The gem-dimethyl effect will drive this cyclization rapidly compared to linear analogs.
-
Validation Point: Monitor by LC-MS. Look for mass peak [M+H]
= 130.[1]1. Disappearance of the chlorine isotopic pattern indicates ring closure.[1]
-
-
Workup & Purification:
Medicinal Chemistry Applications
Metabolic Stability & The "Soft Spot"
In standard morpholine drugs, the carbon adjacent to the oxygen (C-2/C-6) is electron-rich and sterically accessible, making it a prime target for CYP450 hydroxylation. This leads to ring opening and rapid clearance.[1]
The 6,6-Dimethyl Solution: By placing two methyl groups at C-6, we create a "Metabolic Fortress." [1]
-
Steric Hindrance: The bulky methyls physically block the approach of the Heme-Iron center of CYP450.
-
Electronic Deactivation: The inductive effect stabilizes the C-H bonds on the adjacent carbons, reducing the likelihood of radical abstraction.
Application Diagram: Drug Design Logic
The following decision tree illustrates when to deploy this scaffold in a Lead Optimization campaign.
Caption: Decision logic for substituting standard morpholines with the 6,6-dimethyl-3-one variant.
Case Study Context: PI3K/mTOR Inhibitors
Morpholine rings are critical binding elements in PI3K inhibitors (e.g., Bimiralisib/PQR309 ).[1][4][5] They typically form a hydrogen bond with the hinge region (Valine residues) of the kinase ATP-binding pocket [1].
-
Challenge: Standard morpholines can be metabolized too quickly for once-daily dosing.[1]
-
Solution: Incorporating the 6,6-dimethylmorpholin-3-one (or its reduced amine form) maintains the hinge-binding oxygen interaction while protecting the ring from degradation.
Analytical Characterization
To ensure the integrity of the synthesized scaffold, the following spectral signatures must be verified.
| Technique | Expected Signal | Mechanistic Interpretation |
| Gem-dimethyls: Singlet indicates equivalent methyl environments (achiral/rapid flipping).[1] | ||
| C-2 Protons: Deshielded by adjacent Oxygen and Carbonyl. | ||
| Carbonyl (C=O): Characteristic amide/lactone shift.[1] | ||
| IR Spectroscopy | 1660-1680 cm | Amide I Band: Strong stretch indicating the lactam ring.[1] |
References
-
Beaufils, F., et al. (2017).[1] 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309): A Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor.[1] Journal of Medicinal Chemistry.[1] [1]
-
Jung, M. E., & Piizzi, G. (2005).[1][6] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications.[1] Chemical Reviews.[1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 110862, 2,6-Dimethylmorpholine.[1][7] (Precursor/Analog Data).[1]
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1][8] The Formation and Stability of spiro-Compounds. Part I. spiro-Cyclobutane.[1] Journal of the Chemical Society, Transactions.[1] (Foundational text on Thorpe-Ingold Effect).
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- 2. 2-Amino-2-methyl-1-propanol synthesis - chemicalbook [chemicalbook.com]
- 3. CN106986779B - A kind of preparation method of 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
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